N-[2-[(E)-4-Methylpent-2-en-2-yl]thiophen-3-yl]benzamide
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Overview
Description
N-[2-[(E)-4-Methylpent-2-en-2-yl]thiophen-3-yl]benzamide is a synthetic organic compound that features a thiophene ring substituted with a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(E)-4-Methylpent-2-en-2-yl]thiophen-3-yl]benzamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.
Substitution Reactions: The thiophene ring is then functionalized with the appropriate substituents
Formation of Benzamide: The benzamide group is introduced through an amide coupling reaction, typically using reagents such as benzoyl chloride and an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-[(E)-4-Methylpent-2-en-2-yl]thiophen-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the double bonds or the thiophene ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzamide or thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various halogenating agents, acids, or bases can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides or sulfones, while reduction may lead to partially or fully hydrogenated thiophene derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug development or biochemical studies.
Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.
Industry: The compound may find applications in the development of new materials, such as organic semiconductors or corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-[2-[(E)-4-Methylpent-2-en-2-yl]thiophen-3-yl]benzamide would depend on its specific interactions with biological targets. Generally, compounds with thiophene and benzamide groups can interact with enzymes, receptors, or other proteins, potentially modulating their activity. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as 2-aminothiophene and 2-thiophenecarboxylic acid share the thiophene ring structure.
Benzamide Derivatives: Compounds like N-phenylbenzamide and N-methylbenzamide share the benzamide functional group.
Uniqueness
N-[2-[(E)-4-Methylpent-2-en-2-yl]thiophen-3-yl]benzamide is unique due to the specific combination of its substituents, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in the design of new molecules with tailored functionalities for specific applications.
Properties
IUPAC Name |
N-[2-[(E)-4-methylpent-2-en-2-yl]thiophen-3-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS/c1-12(2)11-13(3)16-15(9-10-20-16)18-17(19)14-7-5-4-6-8-14/h4-12H,1-3H3,(H,18,19)/b13-11+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXWAVUOMSCWNJ-ACCUITESSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=C(C)C1=C(C=CS1)NC(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C=C(\C)/C1=C(C=CS1)NC(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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